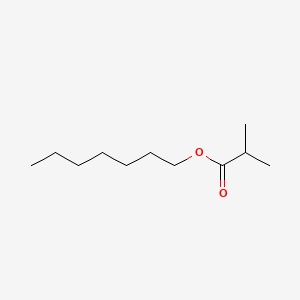

Heptyl isobutyrate

Description

Contextualization of Ester Chemistry within Organic Synthesis

Esters are a pivotal class of organic compounds, defined by a carbonyl group connected to an ether linkage. solubilityofthings.comwikipedia.org They are the products of a reaction between an acid and an alcohol, a process known as esterification. solubilityofthings.comnumberanalytics.compressbooks.pub This reaction is fundamental in organic chemistry, serving as a cornerstone for the synthesis of a vast array of molecules. numberanalytics.com The versatility of esters is evident in their role as key intermediates in numerous synthetic pathways, enabling the creation of more complex organic structures. solubilityofthings.com Their chemical reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack, allows for transformations into other functional groups, a critical aspect of synthetic organic chemistry. fiveable.me

The classic method for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent, such as sulfuric acid. wikipedia.org The reversible nature of this reaction necessitates strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed. wikipedia.orgpressbooks.pub The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. solubilityofthings.compressbooks.pub Subsequent loss of a water molecule yields the final ester. solubilityofthings.com

Significance of Heptyl Isobutyrate as a Representative Volatile Organic Compound for Academic Inquiry

This compound, with the chemical formula C11H22O2, serves as an exemplary volatile organic compound (VOC) for academic study. ontosight.ai Its synthesis through the esterification of heptanol (B41253) and isobutyric acid provides a practical illustration of fundamental ester chemistry. ontosight.ai As a VOC, its physical and chemical properties, such as its boiling point, vapor pressure, and solubility, are subjects of analytical investigation. thegoodscentscompany.comnih.gov

The compound's characteristic fruity and floral odor makes it a relevant subject in the study of olfaction and the chemical basis of scent. ontosight.aithegoodscentscompany.com Furthermore, its presence in various natural products, including certain plants, offers a basis for research in natural product chemistry. nih.gov The analysis of such compounds often involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify their presence in complex mixtures. mdpi.commdpi.com

Overview of Current Research Paradigms and Theoretical Frameworks Applicable to Short-Chain Esters

The study of short-chain esters like this compound falls under several contemporary research paradigms. One major area is the investigation of microbial volatile organic compounds (MVOCs), which are metabolic products of fungi and bacteria. swesiaq.se Research in this field aims to understand the production of these compounds by various microorganisms and their potential effects. swesiaq.se

Another significant paradigm is the development of biocatalysts for the "natural" production of esters. nih.gov This involves using enzymes like lipases and esterases, often from recombinant microorganisms, to synthesize esters through transesterification and esterification reactions in organic media. nih.gov This approach is driven by the demand for natural flavors and fragrances. nih.gov

Furthermore, the study of short-chain fatty acids (SCFAs) and their esters is a burgeoning field in understanding their roles in biological systems. mpg.demdpi.com Research is exploring the effects of these compounds on metabolic health and their potential applications in drug development and as functional food ingredients. mdpi.commetabolon.com

Interdisciplinary Research Confluences: Bridging Organic Chemistry with Chemical Biology and Analytical Science

The study of this compound exemplifies the convergence of organic chemistry, chemical biology, and analytical science. Organic chemistry provides the foundational knowledge for its synthesis and reactivity. numberanalytics.com Chemical biology investigates its interactions with biological systems, such as its role as an olfactory signal or its metabolic fate. mpg.de For instance, research on how bacterial short-chain fatty acids influence behavior in organisms like Drosophila melanogaster highlights this interdisciplinary connection. mpg.de

Analytical science is crucial for the detection and quantification of this compound and similar compounds. mdpi.commdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are essential for analyzing volatile compounds in various matrices, from food and beverages to biological samples. mdpi.commdpi.comnih.gov This analytical capability underpins research in areas ranging from food science and fragrance chemistry to environmental monitoring and clinical diagnostics. nih.govmdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H22O2 | ontosight.ainist.gov |

| Molecular Weight | 186.29 g/mol | nist.gov |

| Appearance | Colorless to pale yellow liquid | nih.govfao.org |

| Odor | Fruity, floral, herbaceous, woody | ontosight.aithegoodscentscompany.comnih.govfao.org |

| Boiling Point | 212.0 °C at 760 mmHg | thegoodscentscompany.comnih.gov |

| Specific Gravity | 0.8630 at 25 °C | thegoodscentscompany.com |

| Refractive Index | 1.4190 at 20 °C | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in organic solvents | nih.govfao.org |

| Vapor Pressure | 0.158 mmHg at 25 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 183.0 °F (83.9 °C) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDUMBPGZUIKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062339 | |

| Record name | Propanoic acid, 2-methyl-, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/herbaceous, woody odour | |

| Record name | Heptyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212.00 °C. @ 760.00 mm Hg | |

| Record name | Heptyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents | |

| Record name | Heptyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8625 (15°/15°) | |

| Record name | Heptyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2349-13-5 | |

| Record name | Heptyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE997Z53QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Biotechnological Production of Heptyl Isobutyrate

Chemo-Synthetic Pathways and Mechanistic Investigations

The chemical synthesis of heptyl isobutyrate is primarily achieved through esterification, a fundamental reaction in organic chemistry. ontosight.ai Mechanistic investigations and the development of novel catalytic systems are central to optimizing these synthetic pathways for higher yields and purity.

Esterification Reactions: Catalytic Enhancement and Selectivity

Esterification for producing this compound involves the reaction of an alcohol (1-heptanol) with a carboxylic acid (isobutyric acid) or its derivative. The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions employed.

Direct esterification, often referred to as Fischer esterification, is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mit.edu The reaction between isobutyric acid and 1-heptanol (B7768884) yields this compound and water.

The reaction is a reversible equilibrium process. mit.edu To achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water produced during the reaction, for instance, through azeotropic distillation. mit.edu

Kinetic and Thermodynamic Factors:

The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Strong mineral acids like sulfuric acid (H₂SO₄) are traditional homogeneous catalysts that accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. mit.edu However, the use of homogeneous catalysts can lead to challenges in product purification and catalyst recovery, as well as potential side reactions. researchgate.net

Kinetic studies on similar esterification reactions, such as acetic acid with isobutanol, have shown that the uncatalyzed reaction follows a second-order reversible model. researchgate.net In the presence of a heterogeneous catalyst like Amberlite, the mechanism can shift, for instance, to an Eley-Rideal model where the reaction occurs between an adsorbed alcohol molecule and an acid molecule in the bulk fluid. researchgate.net The activation energy for the esterification of propionic acid with heptanol (B41253) using Amberlyst catalysts has been determined to be in the range of 45.1 to 51.4 kJ/mol, highlighting the role of the catalyst in lowering the energy barrier for the reaction.

Table 1: Kinetic Parameters for Acid-Catalyzed Esterification of Heptanol and Propionic Acid Note: Data for a closely related ester, heptyl propionate (B1217596), is presented due to the scarcity of specific kinetic data for this compound.

| Catalyst | Activation Energy (kJ/mol) | Equilibrium Constant (K) Range | Temperature Range (K) | Reference |

|---|---|---|---|---|

| Amberlyst 36 | 51.4 | 6.2 - 7.8 | 318 - 348 | |

| Amberlyst 70 | 45.1 | 6.2 - 7.8 | 318 - 348 |

Transesterification is an alternative route to ester synthesis that involves the reaction of an ester with an alcohol to produce a different ester. masterorganicchemistry.com For this compound, this could involve reacting a lower alkyl isobutyrate, such as methyl isobutyrate or ethyl isobutyrate, with 1-heptanol. researchgate.net This method is advantageous when the carboxylic acid is unstable or difficult to handle, or to avoid the production of water, which can complicate purification. researchgate.net

Like direct esterification, transesterification is an equilibrium-controlled process. masterorganicchemistry.com To maximize the yield of this compound, the equilibrium is driven forward by using a large excess of the reactant alcohol (1-heptanol) or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed. masterorganicchemistry.com

Catalyst Design:

The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid Catalysts : Similar to direct esterification, protic acids (H₂SO₄) or solid acids (ion-exchange resins, zeolites) can be used. researchgate.net The mechanism involves protonation of the carbonyl oxygen to activate the ester for nucleophilic attack. masterorganicchemistry.com

Base Catalysts : Basic catalysts, such as sodium methoxide, are also effective. The mechanism involves the nucleophilic addition of an alkoxide ion to the ester's carbonyl group, followed by the elimination of the original alkoxy group. masterorganicchemistry.com

Biocatalysts : Lipases are increasingly used as catalysts for transesterification due to their high selectivity and operation under mild conditions. scielo.br For instance, immobilized lipase (B570770) (Lipozyme IM-77) has been successfully used to synthesize hexyl butyrate (B1204436) via transesterification of hexanol and tributyrin (B1683025). scielo.br

Research has shown that heterogeneous catalysts are preferable as they simplify catalyst removal and minimize corrosion and waste. researchgate.net

Acid-Catalyzed Direct Esterification: Kinetic and Thermodynamic Considerations

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of flavor esters like this compound is an active area for the application of these principles.

Performing reactions without a solvent, known as a solvent-free system (SFS), offers significant environmental and economic benefits. It eliminates solvent-related toxicity, reduces waste from solvent recovery, and can lead to higher reactant concentrations, potentially increasing reaction rates. mdpi.com

In the context of ester synthesis, where reactants are often liquid, one of the reactants can serve as the reaction medium. mdpi.com This is particularly feasible when the alcohol and carboxylic acid have mutual solubility. mdpi.com For the synthesis of isobutyl propionate, a closely related ester, a high conversion of 92.52% was achieved in a solvent-free system using an immobilized lipase (Novozym® 435) with an excess of the alcohol. researchgate.net The use of SFS in lipase-catalyzed synthesis of flavor esters like methyl butyrate and octyl acetate (B1210297) has also been demonstrated to achieve high molar conversions. scispace.com This approach is highly applicable to the production of this compound, reducing the process's environmental footprint.

The replacement of homogeneous catalysts with heterogeneous ones is a cornerstone of green chemical synthesis. researchgate.net Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation by filtration and subsequent reuse. researchgate.net This simplifies product purification, reduces waste, and lowers operational costs. researchgate.net

Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) and zeolites are effective solid acid catalysts for esterification. researchgate.net They provide acidic sites for catalysis while being easily recoverable. For example, Amberlyst-15 has been successfully used as a catalyst for producing n-propyl propionate. researchgate.net These catalysts have demonstrated high activity and the potential for use in continuous processes.

Immobilized Lipases: Biocatalysis using immobilized enzymes, particularly lipases, represents a powerful green alternative for ester synthesis. mdpi.com Lipases (E.C. 3.1.1.3) catalyze esterification and transesterification reactions with high specificity under mild temperature and pH conditions, which minimizes energy consumption and byproduct formation. scielo.brmdpi.com Immobilization, where the enzyme is attached to a solid support, enhances its stability and allows for its recovery and reuse over multiple reaction cycles. scispace.comnih.gov

Novozym® 435, an immobilized lipase from Candida antarctica, is one of the most widely studied biocatalysts for ester synthesis. mdpi.comresearchgate.net It has been shown to be highly efficient for producing various short-chain esters, including butyl propionate and isobutyl propionate, often in solvent-free systems. mdpi.comresearchgate.net Research on butyl isobutyrate synthesis found Novozym SP 435 to be the most efficient catalyst, achieving 56% conversion in 6 hours at 30°C. researchgate.net The kinetic mechanism for such reactions often follows a Ping-Pong Bi-Bi model, sometimes with substrate inhibition by the alcohol or acid. researchgate.netresearchgate.net

Table 2: Comparison of Catalytic Systems for Isobutyrate Ester Synthesis Note: Data for various isobutyrate esters are included to illustrate the performance of different catalytic systems.

| Ester Product | Catalyst | System Type | Key Findings | Reference |

|---|---|---|---|---|

| Butyl Isobutyrate | Novozym SP 435 (Immobilized Lipase) | Heptane Solvent | 56% conversion at 30°C in 6h. Follows Ping-Pong bi-bi mechanism with n-butanol inhibition. | researchgate.net |

| Isobutyl Propionate | Novozym® 435 (Immobilized Lipase) | Solvent-Free | 92.5% conversion at 40°C in 10h. Catalyst reusable for 7 cycles. | researchgate.net |

| Isobutyl Isobutyrate | Lipase from Rhizomucor miehei | Solvent-based | Response surface methodology used for optimization. | researchgate.net |

| Heptyl Propionate | Immobilized Brønsted acidic ionic liquid | Solvent-Free | 96% yield at room temperature. Catalyst is reusable. |

Development of Solvent-Free Reaction Systems

Biocatalytic and Chemoenzymatic Synthesis Routes

The synthesis of this compound can be effectively achieved through biocatalytic methods, which employ enzymes to catalyze the esterification reaction. These methods offer high specificity and operate under mild conditions compared to traditional chemical synthesis. scielo.brnih.gov

Enzymatic Esterification with Lipases and Esterases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary enzymes used for the synthesis of esters like this compound. scielo.bropenmicrobiologyjournal.com These enzymes catalyze the formation of an ester bond between an alcohol (heptanol) and a carboxylic acid (isobutyric acid) or its derivative. rsc.org The natural function of lipases is to hydrolyze ester bonds, but in non-aqueous or low-water environments, the reaction equilibrium shifts towards synthesis. scielo.brrsc.org

The efficiency of this compound synthesis is highly dependent on the choice of enzyme. Lipases and esterases exhibit varying degrees of substrate specificity, which influences their catalytic activity towards heptanol and isobutyric acid.

Lipase Specificity: Lipases generally have a broad substrate specificity, making them suitable for a wide range of applications. rsc.org Microbial lipases, in particular, are widely used due to their diversity and ease of production. rsc.org Commonly used lipases in organic synthesis include those from Candida antarctica (CALB), Rhizomucor miehei (RML), and Thermomyces lanuginosus (TLL). rsc.org The hydrophobic area around the active site of a lipase plays a crucial role in its interaction with substrates. rsc.org For the synthesis of a medium-chain ester like this compound, a lipase with a preference for medium-chain alcohols and short-chain carboxylic acids would be ideal. Research has shown that lipases from different sources exhibit different specificities; for instance, a lipase from Staphylococcus epidermidis expressed in Escherichia coli showed altered substrate specificity and increased catalytic efficiency. scielo.br

Esterase Specificity: Esterases are another class of enzymes that catalyze the formation and hydrolysis of ester bonds. openmicrobiologyjournal.com They are generally more specific for short-chain fatty acid esters compared to lipases. openmicrobiologyjournal.com The characterization of an esterase from Bacillus licheniformis revealed its potential for synthesizing esters like octyl acetate. openmicrobiologyjournal.com

Table 1: Commonly Used Lipases in Biocatalysis

| Lipase Abbreviation | Source Organism | Common Immobilized Form |

|---|---|---|

| BCL | Burkholderia cepacia | Lipase PS |

| CALB | Candida antarctica | Novozym 435 |

| CRL | Candida rugosa | - |

| RML | Rhizomucor miehei | Lipozyme RM IM |

| TLL | Thermomyces lanuginosus | Lipozyme TL IM |

Source: rsc.org

To maximize the yield and efficiency of this compound synthesis, it is crucial to optimize the reaction conditions. The key parameters include temperature, pH, and water activity. rsc.orgresearchgate.net

Temperature: Enzyme activity is highly dependent on temperature. researchgate.net For most microbial lipases, the optimal temperature for activity lies between 30°C and 50°C. cirad.fr However, some lipases can exhibit maximum activity at higher temperatures, for example, around 70°C for Novozym 435, though stability may decrease at such temperatures. researchgate.net For a specific lipase-catalyzed synthesis of isoamyl isobutyrate, the reaction temperature was a critical factor. researchgate.net

pH: The pH of the reaction medium affects the ionization state of the enzyme and substrates, thereby influencing catalytic activity. cabidigitallibrary.org While the optimal pH for hydrolytic activity is often near neutral, in organic media for esterification, the concept of pH is less straightforward. However, maintaining the enzyme in its optimal ionization state is still important. Acidic lipases are particularly useful in the food and flavor industries. scielo.br

Water Activity (a_w): In non-aqueous media, water activity is a critical parameter that governs enzyme flexibility and activity. researchgate.netcirad.fr A certain amount of water is essential for maintaining the active conformation of the enzyme, but excess water can promote the reverse hydrolytic reaction, reducing the ester yield. researchgate.netcirad.fr The optimal water activity for many microbial lipase preparations in esterification reactions is typically in the range of 0.25 to 0.45. cirad.fr

Table 2: Influence of Reaction Parameters on Enzymatic Esterification

| Parameter | General Effect on Ester Synthesis |

|---|---|

| Temperature | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. researchgate.netcirad.fr |

| pH | Affects enzyme's ionization state and catalytic activity. cabidigitallibrary.org |

| Water Activity (a_w) | Low levels are required to favor synthesis over hydrolysis. researchgate.netcirad.fr |

| Substrate Molar Ratio | Affects reaction equilibrium and can cause substrate inhibition. rsc.org |

| Enzyme Loading | Higher loading generally increases the reaction rate but can be limited by cost and mass transfer. rsc.org |

For industrial-scale production, using enzymes in their free form is often not economically viable. Enzyme immobilization, the process of confining enzymes to a solid support, offers several advantages, including enhanced stability, easy separation from the product, and reusability. nih.govnumberanalytics.com

Immobilization Techniques: Various methods are used for enzyme immobilization, such as adsorption, covalent binding, entrapment, and cross-linking. nih.govnumberanalytics.commdpi.com

Adsorption: This simple method involves the physical binding of the enzyme to a water-insoluble carrier like silica (B1680970), chitosan, or hydrophobic polymers. nih.govmdpi.com Hydrophobic supports are particularly effective for lipases due to their interfacial activation property. mdpi.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support material. mdpi.com

Entrapment: Enzymes can be caged within a porous matrix, such as alginate gels or synthetic polymers. nih.gov

Reactor Design: The choice of reactor is crucial for developing a continuous bioprocess. Common reactor types for immobilized enzymes include:

Packed Bed Reactors (PBRs): These reactors contain a stationary bed of immobilized enzyme particles through which the substrates flow. mdpi.com

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, the reactants and the immobilized enzyme are continuously mixed. soton.ac.uk

Membrane Reactors: These reactors integrate the reaction and separation steps, where the enzyme is retained by a membrane while the product is continuously removed. mdpi.com

The design of these reactors aims to optimize mass transfer and minimize pressure drop for efficient and continuous production of this compound. mdpi.comucp.pt

Optimization of Biocatalytic Reaction Parameters (Temperature, pH, Water Activity)

Acyl-CoA Dependent Esterification Pathways Utilizing Alcohol O-Acyltransferases

An alternative biocatalytic route involves the use of alcohol O-acyltransferases (AATs). nih.govresearchgate.net These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, such as isobutyryl-CoA, to form an ester. nih.govresearchgate.netnih.gov This pathway is energetically favorable due to the high-energy thioester bond in the acyl-CoA. nih.govresearchgate.net

AATs are responsible for the formation of a wide variety of volatile esters in fruits and flowers. nih.gov The diversity of naturally occurring acyl-CoAs and alcohols allows for the synthesis of a multitude of esters through this mechanism. nih.govresearchgate.net

Microbial Production and Metabolic Engineering Strategies

Recent advances in synthetic biology and metabolic engineering have enabled the production of esters like this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. medcraveonline.comresearchgate.netmdpi.com This approach involves engineering the metabolism of the microorganism to produce the desired alcohol (heptanol) and acyl-CoA (isobutyryl-CoA) precursors, and then introducing an AAT to catalyze the final esterification step. nih.govresearchgate.net

Engineered E. coli has been successfully used to produce various acetate and isobutyrate esters. nih.govresearchgate.net By expressing genes for specific metabolic pathways, researchers can control the types of alcohols and acyl-CoAs produced by the cell, and subsequently, the final ester product. nih.govresearchgate.netgoogle.com For instance, pathways for producing isobutyryl-CoA can be engineered, and the co-expression of an appropriate AAT can lead to the synthesis of isobutyrate esters. researchgate.netgoogle.com This whole-cell biocatalysis approach offers a promising route for the sustainable and scalable production of this compound from renewable feedstocks like glucose. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Heptanol |

| Isobutyric acid |

| Isobutyryl-CoA |

| Octyl acetate |

| Isoamyl isobutyrate |

| Glucose |

| Acyl-coenzyme A |

| Glycerol |

| Fatty acids |

| Tributyrin |

Identification and Screening of this compound-Producing Microorganisms

The foundation of a successful biotechnological process is the selection of a robust microbial host. While many microorganisms naturally produce esters as secondary metabolites, identifying those capable of synthesizing this compound, or those that can be engineered to do so, is a critical first step. medcraveonline.com The search for suitable producers spans a wide range of bacteria, yeasts, and fungi.

Screening Methodologies: High-throughput screening (HTS) methods are essential for rapidly evaluating large libraries of natural isolates or genetically modified strains. nih.govbiorxiv.org

Colorimetric Assays: A widely used HTS method is the colorimetric assay based on the reaction of esters with hydroxylamine, which forms a ferric hydroxamate complex that can be quantified by measuring its absorbance at approximately 520 nm. nih.govbiorxiv.orgresearchgate.net This technique is adaptable to microplate formats, allowing for the rapid screening of numerous microbial cultures. biorxiv.org

Plate-Based Assays: Qualitative screening can be performed using agar (B569324) plates containing specific substrates and indicators. For instance, plates with tributyrin or Tween 80 can identify lipase and esterase activity through the formation of clear halos around the colonies. researchgate.net The use of pH indicators can also detect the production of acidic precursors, while fluorescent dyes like Rhodamine B can reveal lipolytic activity under UV light. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While lower in throughput, GC-MS is the gold standard for accurately identifying and quantifying specific volatile esters like this compound produced by a microorganism. biorxiv.orginternationalscholarsjournals.commdpi.com It is often used to validate the results from HTS methods. biorxiv.org

Potential Microbial Candidates: While specific microorganisms documented for high-yield this compound production are not extensively reported, research on similar esters provides a strong indication of promising candidates.

Yeasts: Species such as Saccharomyces cerevisiae and Kluyveromyces marxianus are well-known producers of a variety of esters, including ethyl acetate and isoamyl acetate, during fermentation. nih.govresearchgate.netresearchgate.net Their inherent pathways for producing alcohol and acyl-CoA precursors make them excellent starting points for engineering. The yeast Hansenula anomala has been identified as a strong producer of ethyl acetate. internationalscholarsjournals.com

Bacteria: Escherichia coli is a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. researchgate.nettennessee.edunih.gov It has been successfully engineered to produce a range of esters, including isobutyl acetate and isobutyl isobutyrate. researchgate.netnih.gov Other bacteria, such as Clostridium species, are natural producers of butyrate and could be engineered for ester synthesis. nih.govwikipedia.org

The table below summarizes common screening methods for identifying ester-producing microorganisms.

Table 1: Screening Methods for Microbial Ester Production| Method | Principle | Throughput | Application | References |

|---|---|---|---|---|

| Colorimetric Assay | Formation of a colored ferric hydroxamate complex from the ester. | High | Quantitative screening of large mutant libraries. | nih.govbiorxiv.orgresearchgate.net |

| Plate-Based Assays | Visual detection of enzymatic activity (e.g., clearing zones, color change). | High | Qualitative initial screening of microbial isolates. | researchgate.net |

| GC-MS | Separation and identification of volatile compounds based on mass-to-charge ratio. | Low | Precise identification and quantification of specific esters. | biorxiv.orginternationalscholarsjournals.commdpi.com |

Genetic and Metabolic Pathway Engineering for Enhanced Biosynthesis

Once a suitable microbial host is selected, genetic and metabolic engineering techniques are employed to enhance the production of the target ester. The biosynthesis of this compound requires the convergence of two precursor pathways: one that supplies isobutyryl-CoA and another that provides heptanol. The final condensation step is catalyzed by an alcohol acyltransferase (AAT). nih.govnih.gov

Key Engineering Strategies:

Overexpression of Alcohol Acyltransferases (AATs): The AAT enzyme is crucial as it catalyzes the final esterification step. researchgate.netresearchgate.net Genes encoding AATs from various organisms, such as Saccharomyces cerevisiae (e.g., ATF1), can be introduced and overexpressed in the production host to significantly boost ester formation. researchgate.netnih.govresearchgate.net Screening different AATs is often necessary to find an enzyme with high specificity and activity towards isobutyryl-CoA and heptanol. researchgate.net

Isobutyryl-CoA Pathway: This precursor can be synthesized from 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway. By overexpressing key enzymes such as 2-keto acid decarboxylase (KDC) and aldehyde dehydrogenase, the flux from central metabolism towards isobutyryl-CoA can be increased. google.comgoogle.com

Heptanol Pathway: The biosynthesis of heptanol can be achieved through the fatty acid synthesis (FAS) pathway or the Ehrlich pathway, which converts amino acids into fusel alcohols. researchgate.netucdavis.edu Engineering these pathways to favor the production of the seven-carbon alcohol is a key challenge.

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways that drain the precursor pools are often deleted. For example, knocking out genes responsible for the formation of by-products like other organic acids or alcohols can significantly improve the final titer and purity of this compound. google.com

The table below outlines the core components of an engineered pathway for this compound production.

Table 2: Engineered Biosynthetic Pathway for this compound| Pathway Module | Key Enzymes | Function | References |

|---|---|---|---|

| Isobutyrate Precursor | 2-Keto Acid Decarboxylase (KDC), Aldehyde Dehydrogenase | Converts 2-ketoisovalerate to isobutyryl-CoA. | google.comgoogle.com |

| Heptanol Precursor | Fatty Acid Synthase (FAS) pathway enzymes, Alcohol Dehydrogenase (ADH) | Synthesizes heptanol from acetyl-CoA. | researchgate.netucdavis.edu |

| Ester Condensation | Alcohol Acyltransferase (AAT), e.g., ATF1 | Condenses isobutyryl-CoA and heptanol to form this compound. | researchgate.netnih.gov |

Fermentation Process Development and Bioreactor Optimization for Scale-Up

Translating a successfully engineered strain from the laboratory to an industrial scale requires rigorous optimization of the fermentation process and bioreactor design. nottingham.ac.uk The goal is to create an environment where the microbial cells can achieve high density and maintain high productivity over an extended period.

Bioreactor Design and Operation: The choice of bioreactor and operational mode is critical for maximizing ester production, especially for volatile and potentially toxic compounds like this compound.

Fed-Batch and Continuous Culture: Fed-batch strategies are commonly employed to maintain optimal substrate concentrations and avoid catabolite repression, leading to higher cell densities and product titers. nih.gov Continuous culture in a chemostat or a continuous stirred-tank membrane reactor (CST-MR) can offer higher productivity by continuously removing the product and replenishing nutrients. worktribe.com

In Situ Product Removal (ISPR): Esters can be toxic to microbial cells at high concentrations. ISPR techniques, such as adding a solvent overlay (e.g., hexadecane) to the fermentation broth, can continuously extract the ester, alleviating product inhibition and simplifying downstream processing. google.com Gas stripping can also be used for volatile esters.

Immobilized Biocatalysts: Using immobilized enzymes or whole cells in fixed-bed or fluidized-bed reactors can enhance stability and allow for continuous operation with easy catalyst recovery. worktribe.comscispace.comundip.ac.id For example, research on ethyl ester production demonstrated high conversion yields in a fixed-bed reactor. scispace.comundip.ac.id

Optimization of Fermentation Parameters: Several physical and chemical parameters must be tightly controlled to ensure optimal performance.

Temperature and pH: Each microorganism has an optimal temperature and pH range for growth and production. These must be carefully maintained throughout the fermentation. For instance, butyric acid production by Clostridium is often favored at a pH above 5.0. medcraveonline.com

Substrate Feed and Molar Ratio: The concentration and molar ratio of the carbon source and any supplemented precursors (if applicable) must be optimized. In enzymatic ester synthesis, the molar ratio of alcohol to acid significantly impacts the final conversion yield. scispace.com

Aeration and Mixing: Adequate oxygen supply (for aerobic processes) and mixing are crucial for ensuring homogenous distribution of nutrients and maintaining cell viability. The design of static mixers in bioreactors has been shown to improve mass transfer and reduce reaction times compared to conventional stirred reactors. doi.org

The table below provides examples of fermentation parameters optimized for the production of various esters, which serve as a model for this compound production.

Table 3: Fermentation Parameters for Ester Production| Parameter | Optimized Value/Range | Target Ester(s) | Impact | References |

|---|---|---|---|---|

| Temperature | 30 - 40 °C | Isobutyl Acetate, Fatty Acid Methyl Esters | Affects enzyme activity and cell growth rate. | researchgate.netdoi.org |

| pH | >5.0 | Butyric Acid | Directs metabolism towards acid formation over solvents. | medcraveonline.com |

| Bioreactor Type | 1.3 L Bioreactor | Isobutyl Acetate | Achieved a high titer of 36 g/L. | researchgate.net |

| Product Removal | Hexadecane Overlay | Isobutyrate Esters | Mitigates product toxicity and simplifies purification. | google.com |

Biosynthesis and Natural Occurrence in Biological Systems: a Research Perspective

Endogenous Biosynthetic Pathways in Plant Systems

In the plant kingdom, esters are crucial secondary metabolites that contribute significantly to the aroma profiles of fruits and flowers. wikipedia.org Heptyl isobutyrate is one such ester, found as a natural volatile component in various plant species.

The synthesis of volatile compounds is intricately linked to the process of fruit ripening, a genetically programmed stage involving significant biochemical and molecular changes. unipa.it this compound has been identified as a volatile constituent in several fruits, where it contributes to the complex aromatic bouquet that signals maturity.

Research has identified this compound in the volatile profiles of fruits such as apricots (Prunus armeniaca) and certain date cultivars (Phoenix dactylifera). unipa.itannualreviews.org In apricots, it is one of several esters, including citronellyl propionate (B1217596) and geranyl acetate (B1210297), that define the fruit's scent. annualreviews.org Similarly, studies on date fruit maturation have detected pentyl isobutyrate, a related compound, suggesting that the formation of such esters is a characteristic aspect of the ripening process in specific cultivars. unipa.it The concentration and composition of these volatile esters, including this compound, are dynamic and change throughout the development and ripening stages of the fruit. d-nb.inforesearchgate.net For instance, in many fruits, the synthesis of esters increases dramatically during ripening, often coinciding with a decrease in aldehydes which are characteristic of unripe, "green" notes. nih.gov

The following table summarizes the occurrence of this compound and related esters in various fruits as documented in research literature.

| Fruit Species | Compound Identified | Stage of Occurrence | Reference |

| Apricot (Prunus armeniaca) | This compound | Ripening | annualreviews.org |

| Date Palm (Phoenix dactylifera) | Pentyl isobutyrate | Rutab (soft, ripe) | unipa.it |

| Apple (Malus domestica) | Hexyl isobutyrate | Ripening | nih.gov |

| Banana (Musa spp.) | 3-methylbutyl isobutyrate | Ripening | nzdr.ru |

The biosynthesis of volatile esters in plants is a complex process that relies on the availability of specific precursors derived from primary metabolic pathways, primarily those involving fatty acids and amino acids. wikipedia.orgd-nb.info The final and crucial step in the formation of esters like this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). wikipedia.org These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).

For this compound, the biosynthetic pathway would involve the following precursors:

Heptanol (B41253) (Heptyl alcohol): This alcohol is typically derived from the metabolism of fatty acids. Pathways such as β-oxidation and the lipoxygenase (LOX) pathway break down longer-chain fatty acids (like linoleic and linolenic acids) into shorter-chain alcohols. wikipedia.orgd-nb.info

Isobutyryl-CoA: This branched-chain acyl-CoA is derived from the catabolism of branched-chain amino acids, specifically valine. frontiersin.org The amino acid is first converted to its corresponding α-keto acid, which is then processed to yield the acyl-CoA derivative. nih.govfrontiersin.org

Research has shown that the production of specific esters in fruits is often limited by the supply of these precursors. wikipedia.orgfrontiersin.org For example, studies using inhibitors of branched-chain amino acid biosynthesis have demonstrated a significant decrease in the formation of corresponding branched-chain esters, confirming that these esters are largely products of de novo synthesis during ripening rather than from pre-existing pools. frontiersin.org The AAT enzymes themselves also exhibit substrate preferences, but the availability of the specific alcohol and acyl-CoA is a primary determinant of the final ester profile of a fruit. wikipedia.org

Volatile organic compounds (VOCs) emitted by plants, including esters like this compound, play a critical role in mediating the plant's interactions with its environment. researchgate.netannualreviews.org These chemical signals are integral to various ecological functions.

The primary ecological role of fruit aromas is to attract seed dispersers. The sweet and fruity scent of ripe fruits, created by a blend of volatiles including this compound, signals to frugivorous animals that the fruit is mature and nutritious, thereby facilitating seed dispersal.

Beyond attraction, plant volatiles can also serve in defense. The emission of certain VOCs can repel herbivores or attract the natural enemies of those herbivores (a tritrophic interaction). nzdr.ru While the specific defensive role of this compound is not extensively documented, the lipoxygenase pathway, which produces ester precursors, is known to be activated in response to wounding and plays a significant role in plant defense strategies. d-nb.info Furthermore, some plant secondary metabolites can have antimicrobial properties, protecting the plant and its fruit from pathogens.

Precursor Utilization and Enzymatic Steps in Plant Ester Formation (e.g., Fatty Acid Derivatives, Amino Acid Derivatives)

This compound in Insect Chemical Ecology and Semiochemical Function

In the intricate world of insect communication, chemical signals, or semiochemicals, are paramount. Esters, including branched-chain variants, are a common class of compounds used as pheromones to mediate social behaviors. annualreviews.org

While direct identification of this compound as a primary pheromone component is not widely reported, closely related branched-chain esters are well-documented as crucial semiochemicals in various insect species. For example, myristyl isobutyrate and tetradecyl isobutyrate are key components of the aggregation pheromone of the bean bug, Riptortus clavatus. qut.edu.auumn.edu Similarly, isobutyl acetate is used by Carpophilus beetles as part of an attractant blend. researchgate.net

Notably, a recent study on the escamolera ant, Liometopum apiculatum, identified hexyl isobutyrate as a significant volatile organic compound in the ant's habitat. nih.gov The intensity of this compound was observed to vary seasonally, suggesting a functional role as a semiochemical that influences the ants' behavior. nih.gov The structural similarity between hexyl isobutyrate and this compound underscores the potential for such compounds to function as chemical signals in insects. These findings highlight that branched-chain esters are a recurring motif in insect chemical communication, used for aggregation, mating, or marking resources.

The following table provides examples of branched-chain esters and their roles as semiochemicals in different insect species.

| Insect Species | Compound | Pheromone Type/Function | Reference |

| Bean Bug (Riptortus clavatus) | Myristyl isobutyrate, Tetradecyl isobutyrate | Aggregation | qut.edu.auumn.edu |

| Escamolera Ant (Liometopum apiculatum) | Hexyl isobutyrate | Semiochemical | nih.gov |

| Fruit Fly (Bactrocera tryoni) | Methyl branched esters | Female-specific (potential sex pheromone) | iipseries.org |

| Bumble Bees (Bombus spp.) | Dodecyl and octyl esters | Sterility signals | annualreviews.org |

| Euproctis pseudoconspersa (moth) | 10, 14-dimethyl-1-pentadecyl isobutyrate | Sex pheromone | annualreviews.org |

Insect pheromones are synthesized in specialized exocrine glands, which are often modified epidermal cells located on various parts of the body, such as the abdomen, thorax, or mandibles. wikipedia.orgnih.gov The production of ester pheromones, like other insect semiochemicals, typically originates from fatty acid metabolism. frontiersin.orgiipseries.org

The biosynthesis of a branched-chain ester like this compound in an insect would likely mirror the general pathways observed for other ester pheromones:

Precursor Synthesis: The alcohol (heptanol) and the branched-chain acyl-CoA (isobutyryl-CoA) are synthesized. The acyl-CoA is often derived from branched-chain amino acids like valine, isoleucine, or leucine. Insects can synthesize many of these precursors de novo, but some may be sequestered from their diet. iipseries.orgnih.gov

Esterification: An acetyltransferase or a similar enzyme catalyzes the formation of the ester bond, linking the alcohol and the acyl group. frontiersin.org

The production of these pheromones is often highly regulated and can be specific to sex, age, or social caste. annualreviews.orgiipseries.org For example, in many moth species, the female produces sex pheromones in a specialized pheromone gland on the abdomen. frontiersin.org In social insects like bumble bees, the production of specific esters in the Dufour's gland is linked to reproductive status, with different esters produced by queens, non-reproductive workers (gynes), and reproductive workers. annualreviews.org These glands not only synthesize the compounds but also store and release them into the environment to elicit a behavioral response from conspecifics. wikipedia.org

Behavioral Responses to this compound in Controlled Electrophysiological and Behavioral Assays

The perception of volatile organic compounds such as this compound and its analogs by insects is a critical aspect of their chemical ecology, influencing behaviors like foraging and host selection. Controlled laboratory assays, including electroantennography (EAG) and behavioral experiments, have provided significant insights into how these chemical cues are detected and processed.

Research has demonstrated that certain insects exhibit distinct electrophysiological and behavioral responses to heptyl esters. In a study focusing on the common wasp, Vespula vulgaris, heptyl butyrate (B1204436), a closely related compound to this compound, was identified as a potent attractant in field tests. researchgate.net Electroantennogram (EAG) recordings confirmed that the antennae of both queen and worker wasps possess olfactory receptor neurons that respond to a range of aliphatic butyrates. researchgate.net This indicates a physiological basis for the observed attraction. The study found that polyethylene (B3416737) bags emitting approximately 18.4-22.6 mg per day of heptyl butyrate were more effective at attracting wasps than those with a lower emission rate. researchgate.net

Similarly, electrophysiological studies on the plant bug, Lygocoris pabulinus, revealed antennal sensitivity to heptyl butanoate. scispace.com In these assays, male antennae showed a notable EAG response to heptyl butanoate, registering at approximately 150% relative to the standard stimulus, (E)-2-hexenal. scispace.com This highlights that the heptyl moiety, in combination with a short-chain carboxylic acid, can trigger significant olfactory responses in various insect species. Further research on Drosophila melanogaster larvae has also noted behavioral responses to heptyl acetate, indicating that detection of heptyl esters is present across different insect orders. nih.govfrontiersin.org

These assays are fundamental in identifying behaviorally active compounds. The EAG technique measures the summary response of all olfactory neurons on the antenna to a specific compound, providing a rapid screening tool for potential attractants or repellents. Behavioral assays, such as olfactometer tests or field trapping, then confirm the ecological relevance of the electrophysiological findings.

Interactive Table: Electrophysiological and Behavioral Responses to Heptyl Esters in Insects

| Species | Compound Tested | Assay Type | Observed Response | Citation |

|---|---|---|---|---|

| Vespula vulgaris (Common Wasp) | Heptyl butyrate | Electroantennogram (EAG) | Olfactory receptor neurons in queens and workers responded to the compound. | researchgate.net |

| Vespula vulgaris (Common Wasp) | Heptyl butyrate | Field Trapping | Significantly higher number of wasps attracted compared to non-baited traps. | researchgate.net |

| Lygocoris pabulinus (Plant Bug) | Heptyl butanoate | Electroantennogram (EAG) | Elicited EAGs around 150% relative to the standard in male antennae. | scispace.com |

| Drosophila melanogaster (Fruit Fly) | Heptyl acetate | Behavioral Assay (Larvae) | Behavioral responses observed. | nih.govfrontiersin.org |

Microbial and Fungal Biosynthesis of this compound

The production of volatile esters, including those with fruity and floral aromas, is a known characteristic of many microorganisms, particularly yeasts, fungi, and some bacteria. medcraveonline.com These compounds are often secondary metabolites produced during fermentation or other metabolic processes. tci-thaijo.org The biosynthesis of esters like this compound in microbes is typically achieved via enzyme-catalyzed reactions that link an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov This "natural" production route is of significant interest for the flavor and fragrance industries, which seek alternatives to chemical synthesis. medcraveonline.comtci-thaijo.org

Identification of Microbial Strains Involved in this compound Production

While specific documentation identifying microbial strains that naturally produce this compound is limited, research has identified various microbes that produce closely related esters, suggesting they possess the necessary enzymatic machinery.

Fungi, particularly those found in food environments, are known producers of a wide array of volatile compounds. For instance, research on cheese rind microbiomes has shown that fungi can produce compounds like heptyl acetate and methyl isobutyrate. bohrium.com This indicates the presence of pathways capable of utilizing both heptanol and isobutyrate precursors. Various non-Saccharomyces wine yeasts, such as Hanseniaspora guilliermondii and Pichia anomala, are potent producers of other acetate esters and contribute significantly to the aromatic profile of wine. medcraveonline.com The fungus Ceratocystis moniliformis is also known to produce a variety of acetate esters. medcraveonline.com

Bacteria have also been identified as ester producers. Lactococcus lactis, for example, possesses esterase enzymes responsible for synthesizing ethyl esters and thioesters. medcraveonline.com Furthermore, significant progress has been made in metabolic engineering, where common laboratory strains like Escherichia coli are modified to produce specific esters. nih.gov By introducing the appropriate enzymes, scientists have successfully engineered E. coli to produce various isobutyrate esters. nih.gov

Interactive Table: Microbial Strains Involved in the Production of Isobutyrates and Related Esters

| Microbial Group | Species Example(s) | Related Compound(s) Produced | Citation |

|---|---|---|---|

| Fungi | Cheese Rind Fungi | Heptyl acetate, Methyl isobutyrate | bohrium.com |

| Yeasts | Hanseniaspora guilliermondii, Pichia anomala | Isoamyl acetate, 2-phenylethyl acetate | medcraveonline.com |

| Bacteria | Lactococcus lactis | Ethyl esters, Thioesters | medcraveonline.com |

| Engineered Bacteria | Escherichia coli | Isobutyl acetate, other isobutyrate esters | nih.gov |

Elucidation of Biosynthetic Gene Clusters and Enzymes

The biosynthesis of a relatively simple ester like this compound does not typically involve a large, multi-gene biosynthetic gene cluster (BGC) in the way that complex polyketides or nonribosomal peptides do. nih.govppaspk.org Instead, the key reaction is a single-step esterification catalyzed by a specific type of enzyme.

The primary enzymes responsible for this reaction are alcohol O-acyltransferases (ATFs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule (in this case, isobutyryl-CoA) to an alcohol (heptanol). nih.govgoogle.com The release of free Coenzyme A during this process provides the thermodynamic driving force for the reaction. nih.gov

Research into expanding the capabilities of microbial biocatalysis has led to the characterization of several ATF enzymes for their ability to synthesize various esters. Studies using engineered E. coli have successfully expressed different ATF-encoding genes to produce isobutyrate esters. nih.gov Key enzymes that have been characterized for this purpose include Atf1 from Saccharomyces cerevisiae, as well as Eeb1 and Eht1. nih.gov

Interactive Table: Key Enzymes in the Microbial Biosynthesis of Isobutyrate Esters

| Enzyme | Enzyme Class | Function | Organism of Origin (Example) | Citation |

|---|---|---|---|---|

| Atf1 | Alcohol O-acyltransferase | Catalyzes the esterification of an alcohol with an acyl-CoA. | Saccharomyces cerevisiae | nih.govgoogle.com |

| Eeb1, Eht1 | Alcohol O-acyltransferase | Catalyze ester formation with varying substrate specificities. | Saccharomyces cerevisiae | nih.gov |

| KIVDH | 2-ketoisovalerate dehydrogenase complex | Converts 2-ketoisovalerate to isobutyryl-CoA. | Various Bacteria | google.com |

Advanced Analytical Methodologies for Heptyl Isobutyrate Characterization

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is fundamental for isolating and quantifying heptyl isobutyrate, particularly within intricate mixtures. Gas chromatography, in its various forms, stands out as a primary tool for this purpose due to the compound's volatility.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. postnova.com The process involves vaporizing a sample and transporting it through a column via a carrier gas. postnova.com The separation of components is based on their physical properties, temperature, and the composition of the column. postnova.com

A common detector paired with GC is the Flame Ionization Detector (FID) . The FID is well-suited for both qualitative and quantitative analysis of organic compounds. cuny.edu It offers high sensitivity, a wide linear response range, and low noise, making it ideal for detecting esters like this compound. cuny.edu The analysis of fatty acid methyl esters (FAMEs) in various products is a common application of GC-FID, demonstrating its utility for similar ester compounds. s4science.at For accurate quantification, a sample is typically dissolved in an appropriate organic solvent, like methanol (B129727) or heptane, before being injected into the GC system. cuny.edus4science.at

Another detection system, the Electron Capture Detector (ECD) , exhibits high sensitivity for compounds containing halogens. scribd.com While not the primary choice for a simple ester like this compound, it becomes highly relevant if the compound is derivatized with a halogen-containing reagent for specific analytical purposes. The ECD is widely used in the analysis of pesticides and polychlorinated biphenyls. scribd.com

The choice between detectors depends on the specific requirements of the analysis. For general quantification of this compound, FID is a robust and sensitive option.

For exceptionally complex samples containing numerous volatile compounds, one-dimensional GC may not provide sufficient separation. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced analytical capabilities. emissionsanalytics.commdpi.com This technique utilizes two columns with different stationary phases, providing a much greater separation power and increased peak capacity compared to conventional GC. emissionsanalytics.commdpi.comspectralworks.com

The benefits of GCxGC include:

Enhanced Separation : It can separate co-eluting compounds that would overlap in a single-dimension GC analysis. emissionsanalytics.com

Increased Peak Capacity : The number of identifiable peaks can increase exponentially, providing a more comprehensive profile of the sample. emissionsanalytics.commdpi.com

Improved Sensitivity : It allows for the detection of minor components by separating them from matrix interferences. emissionsanalytics.comnih.gov

GCxGC is particularly advantageous for the non-targeted analysis of complex volatile fractions, such as those found in food and beverages. mdpi.comnih.govuliege.be For instance, in the analysis of hop metabolites, GCxGC-MS increased the number of detected peaks by over 300% compared to traditional GC-MS. mdpi.comnih.gov The structured nature of a GCxGC contour plot, where compounds with similar properties elute in clusters, can also aid in the identification of unknown analytes. emissionsanalytics.com

When dealing with chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard chromatographic techniques are insufficient for separation. Chiral gas chromatography is a specialized method used to separate and quantify these enantiomers. diva-portal.org This is crucial as enantiomers can have different biological activities.

The assessment of enantiomeric purity is vital in many fields, including pharmaceutical research. diva-portal.orgacgpubs.org Chiral GC columns, often containing cyclodextrin (B1172386) derivatives or other chiral stationary phases, are employed to achieve this separation. wiley-vch.detum.de The principle behind chiral chromatography is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

For compounds like this compound, if a chiral center were present (for instance, if the heptyl or isobutyryl group were substituted to create chirality), chiral GC would be the method of choice to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. diva-portal.orggoogle.com The analysis typically requires small sample amounts and can often be performed on relatively crude materials. diva-portal.org

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard.

NMR spectroscopy provides a wealth of information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for the unambiguous structural assignment of organic molecules. High-field NMR spectrometers provide greater resolution, allowing for more detailed analysis. sci-hub.se

In the ¹H NMR spectrum of a compound like this compound, each unique proton environment gives rise to a distinct signal. nih.gov The chemical shift of the signal, its integration (the area under the peak), and its multiplicity (the splitting pattern) provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. nih.gov For this compound, one would expect to see characteristic signals for the protons on the heptyl chain and the isobutyryl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemguide.co.uk Each unique carbon atom produces a single peak (in a proton-decoupled spectrum), and the chemical shift of that peak is indicative of the carbon's environment. chemguide.co.uk For example, the carbon atom of the carbonyl group (C=O) in an ester like this compound would appear at a characteristic downfield chemical shift. chemguide.co.uk High-field ¹³C NMR can even reveal subtle differences in the chemical shifts of carbons within long alkyl chains. sci-hub.se

Below are interactive tables predicting the ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (Heptyl) |

| ~2.54 | Septet | -CH- (Isobutyryl) |

| ~1.62 | Quintet | -O-CH₂-CH₂ - (Heptyl) |

| ~1.30 | Multiplet | -(CH₂)₄- (Heptyl) |

| ~1.16 | Doublet | -CH(CH₃ )₂ (Isobutyryl) |

| ~0.89 | Triplet | -CH₃ (Heptyl) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177.2 | C =O (Ester) |

| ~64.5 | -O-C H₂- (Heptyl) |

| ~34.1 | -C H- (Isobutyryl) |

| ~31.8 | Heptyl Chain Carbons |

| ~28.9 | Heptyl Chain Carbons |

| ~28.6 | Heptyl Chain Carbons |

| ~25.9 | Heptyl Chain Carbons |

| ~22.6 | Heptyl Chain Carbons |

| ~19.1 | -CH(C H₃)₂ (Isobutyryl) |

| ~14.1 | -C H₃ (Heptyl) |

These advanced analytical methodologies, from high-resolution chromatography to high-field NMR spectroscopy, are essential for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity are accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals intricate details about molecular connectivity and spatial arrangement. humus.ru

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the methine proton of the isobutyryl group and the methyl protons. It would also reveal the coupling network within the heptyl chain, showing correlations between adjacent methylene (B1212753) protons. libretexts.org This technique is fundamental in establishing the proton-proton connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.edu This provides a direct link between the proton and carbon skeletons of this compound. Each protonated carbon atom will exhibit a cross-peak corresponding to its attached proton(s), allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. columbia.eduemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete molecular structure by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.eduprinceton.edu In the case of this compound, HMBC would show correlations from the methyl protons of the isobutyryl group to the carbonyl carbon and the methine carbon. Importantly, it would also show a correlation from the protons on the first methylene group of the heptyl chain (next to the oxygen) to the carbonyl carbon, confirming the ester linkage. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of atoms within a molecule, regardless of whether they are directly bonded. libretexts.org It detects through-space interactions, which is particularly valuable for determining stereochemistry in more complex molecules. libretexts.orgnih.gov While this compound itself does not have stereocenters, NOESY can be used to confirm the proximity of different parts of the molecule and is a critical tool in the structural elucidation of more complex natural and synthetic compounds where such esters might be a substructure. mdpi.comclockss.org

| 2D NMR Technique | Information Provided for this compound |

| COSY | Reveals proton-proton couplings within the isobutyryl and heptyl moieties. |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Confirms connectivity across the ester bond and within the carbon skeleton. |

| NOESY | Provides through-space correlations, confirming spatial proximity of groups. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, enabling the determination of its elemental composition. nih.gov This is a critical step in the identification and confirmation of this compound.

In addition to providing the exact mass, mass spectrometry fragments the molecule into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation and to differentiate between isomers. For this compound, electron ionization (EI) would likely lead to characteristic fragments.

Key expected fragments for this compound in a mass spectrum include:

A peak corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺ (m/z 71).

A peak resulting from the loss of the heptyl group.

Fragments corresponding to the heptyl cation [C₇H₁₅]⁺ and its subsequent fragmentations.

A key fragment at m/z 89, potentially corresponding to the protonated isobutyric acid fragment. nih.gov

The molecular ion peak [C₁₁H₂₂O₂]⁺• at m/z 186. nist.gov

Analysis of these fragmentation patterns allows for the clear differentiation of this compound from its isomers, such as hexyl valerate (B167501) or octyl propionate (B1217596), which would produce different fragment ions. nih.gov

| Ion (m/z) | Proposed Fragment Structure | Significance |

| 186 | [C₁₁H₂₂O₂]⁺• | Molecular Ion |

| 89 | [(CH₃)₂CHCOOH₂]⁺ | Confirms isobutyrate moiety |

| 71 | [(CH₃)₂CHCO]⁺ | Isobutyryl cation |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation |

Data based on typical ester fragmentation patterns and publicly available mass spectral data for this compound. nih.gov

HRMS can also be used for isotopic profiling. The relative abundances of the isotopic peaks (e.g., M+1, M+2) in the mass spectrum are determined by the number and type of atoms in the molecule. The measured isotopic pattern for this compound can be compared to the theoretically calculated pattern to further confirm its elemental composition.

Furthermore, when coupled with a separation technique like gas chromatography, mass spectrometry is a powerful tool for quantitative analysis. By using an internal standard, the precise concentration of this compound in a sample can be determined, which is crucial in fields like food chemistry and metabolomics.

Fragmentation Pattern Analysis for Isomer Differentiation and Structural Confirmation

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. numberanalytics.com These techniques are highly effective for identifying functional groups and can also offer insights into the conformational properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uni-siegen.dehoriba.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the alkyl chains often produce strong signals in the Raman spectrum. edinst.com The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. edinst.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H stretching (alkyl) | 2850-3000 | 2850-3000 |

| C=O stretching (ester) | ~1738 | ~1738 |

| C-O stretching | 1000-1300 | Variable |

Data is based on general vibrational frequencies for esters and related compounds. nih.govamericanpharmaceuticalreview.com

Hyphenated Analytical Techniques for Comprehensive Profiling

To achieve the highest level of sensitivity and specificity, especially in complex samples, chromatographic separation techniques are often coupled with a detector, a practice known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. filab.fr In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. unime.it The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern. mdpi.com

This technique is widely used for:

Trace Analysis: Detecting and quantifying very low levels of this compound in various matrices, such as food, beverages, and environmental samples. mdpi.com

Metabolomic Studies: Identifying and quantifying metabolites in biological systems. swedishmetabolomicscentre.se Short-chain fatty acid esters like this compound can be important biomarkers in various biological processes. nih.gov